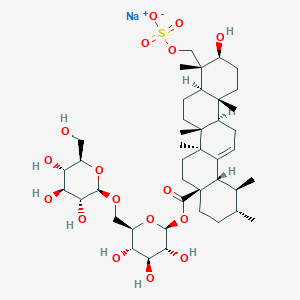

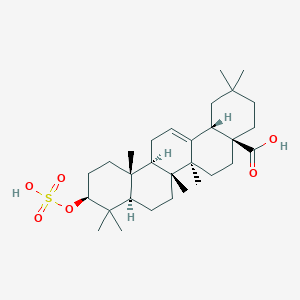

![molecular formula C13H10F3NOS2 B051782 3,3-双(甲硫基)-2-[3-(三氟甲基)苯甲酰]丙烯腈 CAS No. 116492-97-8](/img/structure/B51782.png)

3,3-双(甲硫基)-2-[3-(三氟甲基)苯甲酰]丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

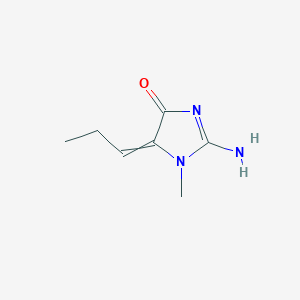

The synthesis of similar compounds involves the dithiocarboxylation of derivatives of acetic acid, leading to the formation of bis(alkylthio) acrylonitriles and their derivatives. The crystal structure of related ethyl bis(methylthio) acrylates has been determined by X-ray analysis, suggesting a method for the synthesis and structural elucidation of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile has been analyzed using X-ray crystallography, revealing detailed insights into their molecular conformation and bond lengths, which are critical for understanding their chemical behavior and reactivity (Aydin et al., 2002).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including cyclocondensation and cycloadditions, leading to the formation of novel structures with potential biological activities. These reactions are indicative of the compound's reactivity and its application in synthesizing biologically active molecules (Bhale et al., 2018).

Physical Properties Analysis

The physical properties of compounds structurally related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile, such as solubility, thermal stability, and mechanical properties, have been characterized. These studies are essential for understanding the compound's behavior in different environments and its suitability for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity towards different nucleophiles and the formation of various derivatives through reactions such as cycloadditions and cyclocondensations, demonstrate the compound's versatility. These chemical transformations are crucial for exploring the compound's potential applications in synthesizing novel organic molecules with desired functionalities (Elgemeie et al., 1994).

科学研究应用

反应性化学物质与癌症研究

对包括丙烯腈在内的反应性化学物质的研究探索了其有关癌症的流行病学证据。丙烯腈等高反应性化学物质尽管具有经济重要性,但其致癌潜力一直受到审查。流行病学研究虽然有限,但表明需要继续研究以了解接触此类化学物质的癌症风险 (Blair & Kazerouni,1997)。

聚合物研究与应用

丙烯腈及其衍生物在高分子科学中发挥着重要作用。例如,三元共聚研究已经使用丙烯腈合成聚合物,展示了该化学物质在创造具有理想物理和化学性质的材料方面的多功能性。此类研究为工业应用的新材料开发奠定了基础 (Srivastava 等人,2002)。

绿色化学与合成

在复杂分子的合成中探索绿色化学原理包括使用丙烯腈衍生物。专注于环境友好型合成方法的研究已经开发出实用且高效的工艺,突出了丙烯腈衍生物在推进可持续化学制造中的作用 (Gu 等人,2009)。

危险化学品的替代品

寻找双酚 A (BPA) 的更安全替代品的努力涉及丙烯腈衍生物。这些努力强调了识别和评估 BPA 替代品的致癌性、生殖毒性和内分泌干扰潜力(包括与丙烯腈相关的替代品)在消费品中使用情况的重要性。此类研究对于保护公众健康和确保材料安全至关重要 (den Braver-Sewradj 等人,2020)。

作用机制

Target of Action

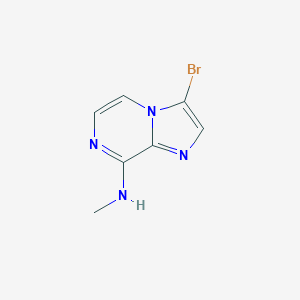

Compounds with similar structures, such as trifluoromethyl ketones (tfmks), have been found to be valuable synthetic targets in the construction of fluorinated pharmacons .

Mode of Action

Compounds with similar structures, such as (thio)urea derivatives, have been found to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures, such as (thio)urea derivatives, have been used extensively in promoting organic transformations .

Result of Action

Compounds with similar structures, such as a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework, have been found to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .

属性

IUPAC Name |

3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHHDJOLSFGHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371097 |

Source

|

| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile | |

CAS RN |

116492-97-8 |

Source

|

| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116492-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。